Ac-PAL-AMC is synthesized through peptide coupling reactions and is classified as a fluorogenic substrate. Its molecular weight is approximately 498.6 g/mol, and it has been cataloged under the Chemical Abstracts Service number 1431362-79-6. The compound is primarily sourced from synthetic processes and is available from various chemical suppliers such as Cayman Chemical and UBPBio .
The synthesis of Ac-PAL-AMC involves several key steps:
The synthesis typically requires careful optimization of reaction conditions to achieve high yield and purity, often verified through high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The molecular structure of Ac-PAL-AMC consists of a peptide chain formed by proline, alanine, leucine, and a terminal fluorescent group (7-amino-4-methylcoumarin). The structural formula can be represented as follows:
This structure allows for specific interactions with the immunoproteasome, particularly the LMP2/β1i subunit. The presence of the fluorogenic group enables detection through fluorescence measurements at excitation/emission wavelengths of 360 nm/460 nm .
Ac-PAL-AMC primarily undergoes hydrolysis reactions catalyzed by the immunoproteasome's LMP2/β1i subunit. The reaction conditions typically involve:
The major product resulting from this hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence suitable for quantification in biochemical assays.
The mechanism of action for Ac-PAL-AMC involves its selective cleavage by the LMP2/β1i subunit of the immunoproteasome. Upon cleavage, the fluorescent moiety is released, which can be quantified to measure proteasome activity. This specificity makes Ac-PAL-AMC a valuable tool for studying immunoproteasome functions in various biological contexts, including inflammatory diseases and cancer .
Ac-PAL-AMC exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings where precise measurements are required.
Ac-PAL-AMC has several important scientific applications:
The identification of immunoproteasomes in the 1990s coincided with the mapping of the MHC class II region, revealing genes encoding LMP2 and LMP7 adjacent to antigen-processing machinery components [6]. Early research demonstrated IFNγ-mediated subunit replacement altered proteolytic cleavage preferences, enhancing hydrophobic C-termini generation for MHC-I binding [3] [4]. Initial substrates like suc-LLVY-AMC lacked subunit specificity, obscuring immunoproteasome contributions. This limitation drove the development of targeted fluorogenic peptides, culminating in Ac-PAL-AMC’s design for β1i/LMP2 specificity. Xie et al. (2010) first documented its application, demonstrating negligible hydrolysis by constitutive proteasomes [1]. Subsequent studies validated its utility in tracking immunoproteasome induction during viral infection and autoimmune dysregulation [2] [7].
Ac-PAL-AMC (C₂₆H₃₄N₄O₆; MW 498.57) exploits structural differences between constitutive β1 and inducible β1i/LMP2 active sites. The tripeptide backbone (Pro-Ala-Leu) mirrors natural immunoproteasome substrates, with key features driving specificity [1] [2] [6]:
Table 1: Structural Determinants of Ac-PAL-AMC Specificity
Structural Element | Functional Role | Effect on β1i/LMP2 Activity |
---|---|---|
N-terminal Acetyl Group | Blocks nonspecific aminopeptidase cleavage | Enhances metabolic stability |
Proline at P1 Position | Exploits LMP2’s enlarged S1 pocket | Favors LMP2 over constitutive β1 |
Hydrophobic Leu-AMC | Engages S3/S4 binding pockets | Enables fluorophore release upon cleavage |
AMC Fluorophore | Emits fluorescence (460 nm) post-hydrolysis | Facilitates real-time kinetic monitoring |
β1i/LMP2 exhibits preferential cleavage after hydrophobic residues due to its distinct S1 pocket topology. The Pro-Ala-Leu sequence strategically positions leucine at the scissile bond, aligning with LMP2’s substrate preference. Post-hydrolysis, liberated AMC (7-amino-4-methylcoumarin) emits detectable fluorescence proportional to enzymatic activity [2]. Biochemical assays confirm >20-fold selectivity for immunoproteasomes over constitutive counterparts, enabling precise tracking of β1i activity in cell lysates and purified complexes [1] [9].
Immunoproteasomes optimize antigen processing for CD8⁺ T-cell activation by generating peptides with hydrophobic C-termini compatible with MHC class I binding grooves. β1i/LMP2’s caspase-like activity shift toward chymotrypsin-like specificity is critical for this process [3] [6] [8]. Beyond antigen presentation, immunoproteasomes regulate multiple disease pathways:
Table 2: Disease Associations of LMP2/β1i Dysregulation
Disease Context | Mechanism | Consequence of β1i Dysfunction |
---|---|---|
Rheumatoid Arthritis | IFNγ-driven immunoproteasome induction | Enhanced citrullinated antigen production |
Neurodegenerative Disorders | Microglial immunoproteasome impairment | Chronic NF-κB activation & neurotoxicity |
Viral Persistence | Immunoproteasome subunit downregulation | Impaired viral antigen presentation |
Tumor Immune Evasion | Reduced β1i/LMP2 expression | Decreased MHC-I epitope diversity |
LMP2-knockout mice exhibit defective CD8⁺ T-cell responses to intracellular pathogens, confirming its non-redundant role in adaptive immunity. Notably, β1i/LMP2 also mitigates oxidative stress by clearing cytokine-induced defective ribosomal products (DRiPs), linking immunoproteasome function to cellular homeostasis beyond immunity [3] [6].
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